3-(Dimethylamino)penta-2,4-dienal
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
920518-67-8 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3-(dimethylamino)penta-2,4-dienal |
InChI |
InChI=1S/C7H11NO/c1-4-7(5-6-9)8(2)3/h4-6H,1H2,2-3H3 |
InChI Key |
LIYFNWYFAMNSER-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=CC=O)C=C |
Origin of Product |
United States |
Contextualization of Enaminones and Dienals in Contemporary Organic Synthesis
Enaminones and dienals are classes of organic compounds that have independently carved out important niches in synthetic chemistry. Enaminones, characterized by an amino group and a carbonyl group connected by a carbon-carbon double bond, are recognized as highly versatile intermediates. researchgate.net Their unique electronic structure, featuring both nucleophilic and electrophilic centers, allows for a diverse range of reactions. researchgate.netacs.org N,N-Dimethyl enaminones, in particular, are noted for the good leaving group ability of the dimethylamine (B145610) moiety, facilitating further molecular elaborations. thieme-connect.com They are extensively used in the synthesis of various heterocyclic compounds, including pyridines and pyrroles, which are common motifs in pharmaceuticals and natural products. researchgate.netorientjchem.org
Dienals, on the other hand, are α,β-unsaturated aldehydes containing a conjugated diene system. This structural feature makes them excellent participants in pericyclic reactions, most notably the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. youtube.com The stereodefined synthesis of functionalized dienes is a key area of research, as these compounds serve as valuable building blocks for the synthesis of polyene natural products and other complex molecules. nih.govnih.gov The reactivity of dienals allows for the construction of intricate carbocyclic and heterocyclic frameworks.
Significance of Multifunctionalized Building Blocks in Chemical Synthesis
The efficiency of a synthetic route is often dictated by the number of steps and the complexity of the starting materials. Multifunctionalized building blocks, which contain multiple reactive sites within a single molecule, are highly sought after as they can lead to more concise and efficient syntheses. nih.govnih.gov These compounds allow for the sequential or domino-type introduction of molecular complexity, reducing the need for multiple protection-deprotection steps and purification procedures. nih.gov
Carbohydrates are a classic example of multifunctional compounds, possessing several hydroxyl groups alongside a ketone or aldehyde. taylorfrancis.com In a more contemporary context, the development of methods to create multifunctional organoboron compounds or to transform simple linear amines into saturated heterocycles underscores the importance of this concept in modern drug discovery and materials science. nih.govscripps.edu The ability to design molecules with multiple pharmacophores is a key strategy in the development of drugs for multifactorial diseases. nih.gov 3-(Dimethylamino)penta-2,4-dienal, with its combination of enaminone and dienal functionalities, is a prime example of such a valuable, multifunctional building block.
Overview of Research Trajectories for 3 Dimethylamino Penta 2,4 Dienal
Historical Development of Synthetic Routes to this compound
The foundation for the synthesis of this compound was laid with the discovery of the Vilsmeier-Haack reaction in 1927 by Anton Vilsmeier and Albrecht Haack. wikipedia.orgyoutube.com This reaction initially demonstrated the formylation of electron-rich aromatic compounds using a reagent generated from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgyoutube.comchemistrysteps.com The active electrophile in this reaction is a chloroiminium salt, often referred to as the Vilsmeier reagent. youtube.comchemistrysteps.com
Over time, the scope of the Vilsmeier-Haack reaction expanded beyond aromatic substrates to include a variety of electron-rich aliphatic compounds, including alkenes and conjugated dienes. This extension of the methodology proved crucial for the synthesis of α,β-unsaturated aldehydes and their vinylogous counterparts, such as this compound. The reaction with 1,3-dienes provides a direct pathway to these valuable synthetic intermediates.
Contemporary and Optimized Synthetic Protocols
Modern synthetic approaches to this compound continue to rely heavily on the Vilsmeier-Haack reaction, with a focus on optimizing reaction conditions to improve yields and selectivity.
Reagents and Conditions for Dienal Formation
The standard protocol for the synthesis of this compound involves the reaction of a suitable 1,3-diene precursor with the Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ by the dropwise addition of phosphorus oxychloride to N,N-dimethylformamide, often with cooling to control the exothermic reaction. The diene is then added to this pre-formed reagent.
The reaction is typically carried out in a suitable solvent, with DMF itself often serving as the solvent. youtube.com Other solvents such as dichloromethane (B109758) (DCM) may also be employed. nih.gov The reaction temperature can vary, but heating is often necessary to drive the reaction to completion. A typical procedure involves heating the reaction mixture for several hours. ekb.eg
Following the reaction, a workup procedure involving hydrolysis is essential to convert the initially formed iminium salt intermediate into the final aldehyde product. This is usually achieved by pouring the reaction mixture into a mixture of ice and water, followed by neutralization with a base such as sodium hydroxide (B78521) or sodium acetate (B1210297). orgsyn.org
| Reagent/Condition | Role/Typical Parameters |
| Substrate | 1,3-diene |
| Formylating Agent | N,N-Dimethylformamide (DMF) |
| Activating Agent | Phosphorus oxychloride (POCl₃) |
| Solvent | DMF, Dichloromethane (DCM) |
| Temperature | 0 °C to reflux |
| Reaction Time | Several hours |
| Workup | Hydrolysis with water/ice, neutralization |
Stereochemical Control in Synthesis
The synthesis of this compound can potentially lead to different stereoisomers (E/Z isomers) due to the presence of two double bonds. The stereochemical outcome of the Vilsmeier-Haack reaction on conjugated dienes can be influenced by the stereochemistry of the starting diene and the reaction conditions. However, detailed studies specifically on the stereocontrol for the synthesis of this compound are not extensively reported in the general literature. The reaction mechanism suggests that the attack of the diene on the Vilsmeier reagent likely proceeds in a way that minimizes steric hindrance, which could favor the formation of a particular stereoisomer. Further research into chiral auxiliaries or catalysts could offer pathways to achieving high stereoselectivity.
Green Chemistry Approaches to this compound Synthesis
In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. For the Vilsmeier-Haack reaction, this has primarily focused on the preparation of the Vilsmeier reagent itself. Traditional methods use toxic and corrosive reagents like phosphorus oxychloride. Greener alternatives have been explored, such as using phthaloyl dichloride with DMF, where the byproduct, phthalic anhydride, can be recovered and reused. scirp.org Other approaches focus on minimizing waste and the use of hazardous solvents. The development of catalytic versions of the Vilsmeier-Haack reaction also represents a significant step towards a more sustainable synthesis. orgsyn.org While these green methodologies are promising, their specific application to the synthesis of this compound requires further investigation. nih.gov
Preparation of Structurally Related Dienamino Carbonyl Compounds
The Vilsmeier-Haack reaction is a versatile tool that can be extended to synthesize a variety of structurally related dienamino carbonyl compounds. By using substituted formamides or different diene precursors, a range of derivatives can be accessed. For instance, the use of N-arylformanilides can lead to the formation of N-aryl substituted dienals.
Furthermore, the reaction of the Vilsmeier reagent with activated methylene (B1212753) compounds can also yield related structures. These dienamino carbonyl compounds are valuable building blocks in organic synthesis, serving as precursors for various heterocyclic compounds and other complex molecules.
Purification and Characterization Techniques in Synthetic Studies
The purification of this compound typically involves standard laboratory techniques. After the aqueous workup, the product is usually extracted into an organic solvent. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. Further purification can be achieved by techniques such as column chromatography on silica (B1680970) gel or distillation.
Characterization of the synthesized this compound relies on a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the molecule, including the connectivity of atoms and the stereochemistry of the double bonds.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the aldehyde and the C=C stretches of the dienamine system.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity.
Electrophilic and Nucleophilic Character of Dienamino Aldehyde Systems
Dienamino aldehydes, including this compound, possess both electrophilic and nucleophilic characteristics. researchgate.net The aldehyde functional group, due to the electronegativity of the oxygen atom, withdraws electron density, rendering the carbonyl carbon electrophilic. nih.govlibretexts.org This electron-poor center is a prime target for attack by nucleophiles. libretexts.org Conversely, the dimethylamino group donates electron density into the conjugated system, making the α and γ carbons nucleophilic. This dual reactivity allows dienamino aldehydes to react with a wide array of chemical species. researchgate.net
The electrophilicity of an aldehyde is influenced by both electronic and steric factors. saskoer.ca Aldehydes are generally more reactive towards nucleophiles than ketones because they have only one alkyl group, resulting in less steric hindrance during the nucleophilic attack. libretexts.orgsaskoer.ca The presence of electron-withdrawing groups can further enhance the electrophilic character of the carbonyl carbon. libretexts.org In contrast, the nucleophilicity of a molecule is its ability to donate electrons. saskoer.ca The interplay of these characteristics in dienamino aldehydes makes them versatile reagents in organic synthesis.
Reaction Mechanisms Involving Conjugate Addition Pathways
The extended conjugation in this compound facilitates conjugate addition reactions, also known as Michael additions. buchler-gmbh.com In these reactions, a nucleophile adds to the terminal carbon (δ-position) of the dienal system. This type of reaction is common for unsaturated carbonyl compounds.
The mechanism involves the attack of a nucleophile on the electron-deficient end of the conjugated system. This initial addition is often followed by subsequent reactions, which can include the elimination of the dimethylamino group to form new unsaturated systems. The efficiency and outcome of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.
Cycloaddition Reactions and Pericyclic Processes
This compound is a valuable substrate for cycloaddition reactions, a type of pericyclic process that forms cyclic molecules. acs.orgacs.org Due to its conjugated diene structure, it can participate as a 4π-electron component in [4+2] cycloadditions, such as the Diels-Alder reaction. acs.orgacs.org These reactions are powerful tools for the synthesis of six-membered rings.
Furthermore, dienamino aldehydes can also engage in [3+2] cycloaddition reactions with various 1,3-dipoles. nih.govmdpi.comresearchgate.net The regioselectivity and stereoselectivity of these cycloadditions are important aspects that are often investigated to understand the reaction mechanism and to control the structure of the products formed. nih.govmdpi.com The versatility of this compound in these reactions allows for the construction of a diverse range of heterocyclic compounds.
Tautomerism and Conformational Analysis in Solution
In solution, this compound can exist in different forms through tautomerism and conformational changes. Tautomers are isomers that can interconvert through the migration of an atom or group, most commonly a proton. For this dienal, an equilibrium can exist between the aldehyde form and its corresponding enol tautomer.
Conformational analysis deals with the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, rotation around the C-C single bonds of the polyene chain can lead to different conformers, such as s-cis and s-trans isomers. The relative stability of these conformers is determined by a balance of steric and electronic effects. The planarity of the conjugated system is generally favored to maximize π-orbital overlap.
Computational Chemistry in Mechanistic Elucidation
Density Functional Theory (DFT) has become an essential tool for investigating the mechanisms of chemical reactions, including those involving this compound. mdpi.comresearchgate.net DFT calculations allow for the modeling of reaction pathways by determining the energies of reactants, intermediates, transition states, and products. chemrxiv.org
These computational studies provide valuable insights into the feasibility of different reaction channels and can help to explain observed experimental outcomes, such as regioselectivity and stereoselectivity. mdpi.commdpi.com By comparing the calculated energy barriers for different pathways, the most likely mechanism can be identified. DFT can also be used to analyze the electronic structure of the molecules involved, such as the distribution of charges and the nature of the frontier molecular orbitals, which are crucial for understanding reactivity.
A key component of mechanistic studies using computational chemistry is the analysis of transition states. A transition state is a high-energy, short-lived configuration of atoms that exists at the peak of the energy profile along the reaction coordinate. masterorganicchemistry.commit.edu Its structure and energy determine the activation energy of a reaction, which in turn governs the reaction rate. masterorganicchemistry.com
DFT calculations can be used to locate and characterize the geometry and energy of transition states for reactions of this compound. chemrxiv.org From this information, a detailed reaction energy profile can be constructed, which maps the energy of the system as it progresses from reactants to products. chemrxiv.org This profile provides a visual representation of the energetic landscape of the reaction, including the heights of energy barriers and the relative stabilities of intermediates. By examining these profiles, chemists can gain a deeper understanding of the factors that control the reaction mechanism and selectivity. chemrxiv.org
Synthetic Applications of 3 Dimethylamino Penta 2,4 Dienal As a Versatile Building Block
Construction of Heterocyclic Ring Systems
The inherent reactivity of 3-(Dimethylamino)penta-2,4-dienal, which can be viewed as a 1,5-dicarbonyl surrogate, makes it an exceptional starting material for the synthesis of numerous heterocyclic compounds. The terminal aldehyde and the carbon atom bearing the dimethylamino group act as electrophilic centers, while the other carbons in the chain exhibit nucleophilic character, allowing for facile reactions with dinucleophiles to form five- and six-membered rings.
The construction of the pyridine (B92270) skeleton often involves the condensation of a 1,5-dicarbonyl compound, or a synthetic equivalent, with an ammonia (B1221849) source. This compound serves as an effective precursor for this transformation. The reaction typically proceeds by treating the dienal with an ammonium (B1175870) salt, where ammonia displaces the dimethylamino group and subsequently cyclizes with the terminal aldehyde to form the pyridine ring after dehydration.
Furthermore, this dienal can be used to synthesize more complex pyridine-containing structures, such as pyridine dipyrrolide complexes. nih.gov In these syntheses, the core structure is built up, and the dienal or similar fragments can be incorporated to construct parts of the ligand framework. The reactivity of the dienal allows for the formation of fused pyridine systems through annulation reactions with appropriate reaction partners.
| Reaction Type | Reagents | Product Class | Ref. |
| Pyridine Annulation | Ammonium Acetate (B1210297), Acetic Acid | Substituted Pyridines | N/A |
| Ligand Synthesis | Pyrrole (B145914) derivatives, Metal salts | Pyridine Dipyrrolide Complexes | nih.gov |
The synthesis of six-membered heterocycles containing two nitrogen atoms, such as pyrimidines and pyridazines, is a prominent application of this compound.
Pyrimidines: The synthesis of pyrimidines involves the reaction of a 1,3-dicarbonyl equivalent with a compound containing an N-C-N fragment, such as an amidine. growingscience.com In this context, the this compound can react with amidines (e.g., benzamidine (B55565) hydrochloride) in a multi-component reaction. rsc.org The amidine attacks the activated carbonyl system, leading to a cyclization-condensation sequence that yields highly substituted pyrimidine (B1678525) derivatives. nih.govresearchgate.net These reactions can be catalyzed to proceed efficiently under various conditions. organic-chemistry.org
Pyridazines: Pyridazine (B1198779) rings are readily formed by the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648). The 1,5-relationship of the reactive centers in this compound allows it to act as a precursor to the necessary 1,4-dicarbonyl-like reactivity. The reaction with hydrazine hydrate (B1144303) typically involves an initial attack at the carbon bearing the dimethylamino group, followed by cyclization with the aldehyde and subsequent aromatization to furnish the pyridazine ring. researchgate.netnih.govorganic-chemistry.org This method is a key step in the synthesis of various fused pyridazine systems, including pyrido[3,4-c]pyridazines. mdpi.com
| Heterocycle | Key Reagent | Reaction Conditions | Ref. |
| Pyrimidine | Amidine Hydrochloride | Base-catalyzed condensation | rsc.org |
| Pyridazine | Hydrazine Hydrate | Reflux in ethanol | nih.gov |
| Pyrido[3,4-c]pyridazine | Hydrazine | Cyclocondensation/Oxidation | mdpi.com |
While less common than pyridine or pyrimidine synthesis, this compound can be utilized in the formation of five-membered heterocyclic rings like furans and pyrroles.
Furan (B31954) Synthesis: Furan annulation can be achieved under specific conditions. For example, in a palladium-catalyzed carboamination/Diels-Alder cascade, a related γ-aminoalkene derivative can be coupled with a bromodiene like 2-bromofuran. nih.gov While direct synthesis from the dienal is specific, its structural motif is amenable to intramolecular cyclization strategies that could lead to furan rings, particularly through acid-catalyzed cyclization of a hydrolyzed intermediate that exposes a 1,4-dicarbonyl-like structure.
Pyrrole Synthesis: The synthesis of pyrroles can be envisioned through a Paal-Knorr type synthesis. This would require the in-situ generation of a 1,4-dicarbonyl intermediate from the dienal, which can then react with a primary amine or ammonia to form the pyrrole ring. The synthesis of pyridine dipyrrolide ligands also inherently involves the formation and linkage of pyrrole rings, highlighting the utility of related precursors in building these heterocycles. nih.gov
The dienal's extended conjugation and multiple reactive sites make it an ideal candidate for constructing polycyclic aromatic nitrogen heterocycles (PANHs). nih.gov These complex structures are often assembled through cascade or domino reactions where the dienal is a key component.
One powerful strategy involves a palladium-catalyzed carboamination coupled with a Diels-Alder cycloaddition. nih.gov A substrate derived from the dienal could be coupled with a bromodiene, creating an intermediate that undergoes an intramolecular [4+2] cycloaddition to rapidly generate polycyclic systems with high stereocontrol. This approach allows for the formation of four bonds and three rings in a single sequence. Similarly, the synthesis of pyrido[3,4-c]pyridazines and their subsequent elaboration can lead to tricyclic and other polycyclic derivatives. mdpi.com
Dienal Functionality in Cascade and Domino Reactions
Cascade and domino reactions are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. nih.gov The this compound is an excellent substrate for such reactions due to its conjugated dienal system, which can be activated in various ways.
Organocatalytic cascade reactions using aminocatalysis are particularly effective. mdpi.com The reaction of a 2,4-dienal with a chiral secondary amine catalyst generates a reactive trienamine intermediate. This intermediate can then participate in a series of reactions, such as Michael additions and intramolecular cyclizations, with suitable dienophiles. This strategy provides access to complex polycyclic structures from simple starting materials in a highly controlled manner. mdpi.com
Multi-component cascade reactions involving 3-formylchromones, an acetate derivative, and an amidine have been developed to construct highly functionalized bipyrimidine derivatives. rsc.org These complex transformations highlight the ability of dienal-like structures to participate in intricate reaction sequences involving multiple bond-forming events. The regioselectivity of these reactions often depends on the specific substituents and reaction conditions, allowing for the synthesis of a diverse range of products. nih.gov The dual role of reagents like N,N-dimethylformamide (DMF) in some domino reactions further illustrates the complexity and efficiency of these processes. nih.gov
| Cascade/Domino Reaction Type | Key Catalyst/Reagent | Intermediate | Final Product | Ref. |
| Organocatalytic Cascade | Chiral Secondary Amine | Trienamine | Polycyclic Structures | mdpi.com |
| Pd-Catalyzed Cascade | Palladium(0) complex | Carboamination/Diels-Alder Adduct | Polycyclic Heterocycles | nih.gov |
| Multi-component Cascade | Cesium Carbonate | Michael Adduct/Cyclization Precursor | Dihydro-bipyrimidinones | rsc.org |
| Aza-Prins/Friedel-Crafts | Lewis Acid | Aza-Prins Intermediate | Hydrocyclopenta-oxazinane | nih.gov |
Asymmetric Synthesis Utilizing this compound Precursors
The development of asymmetric methods to control the stereochemistry of reaction products is a central goal of modern organic synthesis. Precursors derived from this compound are valuable in this context, particularly in organocatalyzed asymmetric reactions.
As mentioned, the reaction of 2,4-dienals with chiral secondary amine catalysts (e.g., diarylprolinol silyl (B83357) ethers) generates chiral trienamine intermediates. mdpi.com These intermediates can react with various electrophiles in a highly enantioselective manner. For example, a cascade reaction between a 2,4-dienal and a dienophile with a coumarin-based structure can proceed via trienamine activation to yield complex, privileged polycyclic structures with excellent stereocontrol. mdpi.com The ability to generate new reactive species within the same molecule after the initial cascade allows for further diversification, a concept known as Aminocatalytic Privileged-structure Diversity-Oriented Synthesis (ApDOS). mdpi.com
While direct asymmetric syntheses utilizing this compound itself are specific, the principles demonstrated with other 2,4-dienals are directly applicable. The combination of the dienal's reactivity with the power of asymmetric organocatalysis provides a potent tool for the efficient and stereocontrolled synthesis of complex chiral molecules. nih.govnih.gov
Synthesis of Polyenes and Conjugated Systems
The extended π-system of this compound makes it an ideal starting material for the synthesis of larger polyenes and other conjugated molecules. Its inherent reactivity as a 1,5-dielectrophile allows it to react with a variety of nucleophiles to build elaborate carbon skeletons.
A classic and powerful application of this building block is in the Ziegler-Hafner synthesis of azulenes. orgsyn.org Azulenes are bicyclic, non-benzenoid aromatic hydrocarbons composed of a fused cyclopentadiene (B3395910) and cycloheptatriene (B165957) ring, known for their distinct blue color. In this synthesis, the pentamethinium salt precursor reacts with a cyclopentadienide (B1229720) anion. The cyclopentadiene, being a CH-acidic compound, attacks the electrophilic polymethine chain. The resulting intermediate, a substituted pentafulvene, undergoes a thermal intramolecular cyclization, followed by the elimination of dimethylamine (B145610), to yield the azulene (B44059) core. orgsyn.org This method is highly versatile, allowing for the synthesis of various substituted azulenes by starting with appropriately substituted cyclopentadienes. orgsyn.org
The general scheme for the Ziegler-Hafner azulene synthesis is a prime example of how the C5 backbone of the dienal is incorporated to form a complex, fused conjugated system. The reaction typically involves the initial formation of a cyclopentadienyl (B1206354) anion using a base like sodium methoxide, which then adds to the pentamethinium salt. The subsequent ring-closure is often achieved by heating the intermediate in a high-boiling solvent such as pyridine. orgsyn.org
| Starting Cyclopentadiene | Resulting Azulene Derivative | Typical Reaction Conditions |
| Cyclopentadiene | Azulene | 1. Sodium methoxide, Pyridine 2. Heat (125 °C) |
| Methylcyclopentadiene | 1-Methylazulene & 2-Methylazulene | 1. Sodium methoxide, Pyridine 2. Heat |
| Indene | Benz[f]azulene | 1. Sodium methoxide, Pyridine 2. Heat |
Methodologies for Carbon-Carbon Bond Formation
The construction of new carbon-carbon bonds is central to organic synthesis, and this compound offers multiple pathways to achieve this. Its electrophilic nature is key to its utility in Knoevenagel condensations, Michael additions, and potentially Wittig-type reactions.
Knoevenagel Condensations and Related Reactions
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a CH-acidic compound) to a carbonyl group, followed by dehydration. wikipedia.org While the aldehyde group in this compound is part of a less reactive vinylogous amide system, the polymethine backbone is highly susceptible to attack by nucleophiles. Reactions of its pentamethinium salt precursor with active methylene (B1212753) compounds are functionally equivalent to a Knoevenagel-type condensation, often leading to subsequent cyclization.
The reaction partners for these condensations are typically compounds with a methylene group activated by two electron-withdrawing groups, such as malononitrile, cyanoacetic esters, or β-diketones. wikipedia.org The reaction with cyclopentadiene in the Ziegler-Hafner synthesis can also be viewed in this context, where cyclopentadiene acts as the CH-acidic component. orgsyn.org Such reactions provide a powerful tool for constructing new carbocyclic and heterocyclic rings by annulating a new ring onto the C5 dienal backbone. The process generally involves an initial nucleophilic attack on the polymethine chain, elimination of dimethylamine, and a subsequent intramolecular cyclization step. nih.gov
Michael Additions and Subsequent Cyclizations
The conjugated system of this compound makes it an excellent Michael acceptor. In a Michael reaction, a nucleophile undergoes a 1,4-conjugate addition to an α,β-unsaturated carbonyl compound. The dienal system can be considered a vinylogous α,β-unsaturated system, and it can undergo conjugate addition at the C-5 position.
More importantly, the pentamethinium salt precursor acts as a 1,5-dielectrophile, capable of reacting with bifunctional nucleophiles or two equivalents of a monofunctional nucleophile. This reactivity allows for the construction of five- and six-membered rings. For instance, reaction with a nucleophile possessing an active methylene group and another nucleophilic center can lead to a cascade reaction involving an initial Michael-type addition to the polymethine chain, followed by an intramolecular cyclization to form a stable heterocyclic or carbocyclic system. This strategy is fundamental to the synthesis of pyridines from vinamidinium salts and compounds containing an active methylene group.
Wittig Reactions and Olefination Strategies
The Wittig reaction is a cornerstone of organic synthesis used to convert aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglumenlearning.com This reaction proceeds through the formation of a betaine (B1666868) intermediate, which collapses to an oxaphosphetane that subsequently fragments to yield the desired alkene and a stable phosphine (B1218219) oxide, providing the thermodynamic driving force for the reaction. organic-chemistry.orgmasterorganicchemistry.com
In principle, the aldehyde group of this compound could react with a Wittig reagent to extend the polyene chain, converting the C=O bond into a C=C bond. This would provide a direct method for synthesizing longer, functionalized polymethines. Stabilized ylides (where the R group is electron-withdrawing) typically yield (E)-alkenes, while non-stabilized ylides (where R is an alkyl group) predominantly form (Z)-alkenes. organic-chemistry.org
However, in practice, the application of the Wittig reaction directly to this compound is not as commonly reported as its use as an electrophile in condensation reactions. The aldehyde carbon is part of a vinylogous amide system, which reduces its electrophilicity compared to a simple aldehyde. The high reactivity of the polymethine chain towards nucleophiles often dominates, making condensation and cyclization reactions the more prevalent synthetic pathways.
Modifications of the Dienal Backbone for Novel Architectures
The synthetic utility of the this compound framework can be expanded by modifying its core structure. Introducing substituents onto the polymethine chain or incorporating the backbone into a cyclic system can lead to novel chemical architectures with tailored properties.
One approach involves the synthesis of related compounds where the dienal backbone is part of a ring. For example, 2,5-bis((dimethylamino)methylene)cyclopentanone is a related precursor for ketocyanine dyes, which can be synthesized via the base-catalyzed condensation of cyclopentanone (B42830) with N,N-Dimethylformamide dimethyl acetal. nih.govmdpi.com This effectively creates a cyclic analogue of the open-chain dienal system.
Furthermore, direct substitution on the polymethine chain of the precursor vinamidinium salts can be achieved. For instance, 1,3-dichloro-1,3-bis(dimethylamino)propenium salts, shorter vinylogous systems, demonstrate how substitution on the chain alters reactivity and directs reaction pathways with nucleophiles like primary amines. rsc.org These modifications allow for the fine-tuning of the electronic and steric properties of the building block, enabling the synthesis of complex targets such as polymethine chain-modified cyanine (B1664457) dyes for applications in bio-imaging. rsc.org By strategically altering the backbone, chemists can access a wide array of functional molecules that would be difficult to synthesize through other means.
Spectroscopic Characterization and Analytical Methodologies in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and stereochemistry of 3-(Dimethylamino)penta-2,4-dienal.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of individual protons and carbon atoms in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton NMR spectrum exhibits distinct signals for the various protons. The dimethylamino protons typically appear as a singlet, while the vinyl and aldehydic protons show characteristic splitting patterns due to spin-spin coupling.
Two-dimensional (2D) NMR experiments, such as HETCOR (Heteronuclear Correlation) and FLOCK (Fluorine-19 Labeled Correlation Spectroscopy), are employed for unambiguous signal assignments by correlating connected nuclei. researchgate.net These techniques are crucial for confirming the connectivity within the pentadienal chain and the attachment of the dimethylamino group.
Table 1: Representative ¹³C NMR Chemical Shifts for 5-(Dimethylamino)penta-2,4-dienal
| Atom | Chemical Shift (ppm) |
| C1 | 192.5 |
| C2 | 129.8 |
| C3 | 97.9 |
| C4 | 155.2 |
| C5 | 108.6 |
| N(CH₃)₂ | 44.5, 37.0 |
Data obtained in CDCl₃. Source: J. Dorie, J.P. Gouesnard, M.L. Martin, J. Chem. Soc. Perkin II 912 (1981). spectrabase.com
Mass Spectrometry for Molecular Structure and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. The exact mass measurement from high-resolution mass spectrometry (HRMS) confirms the molecular formula, C₇H₁₁NO. spectrabase.com Electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that provide structural information. The fragmentation can involve the loss of the dimethylamino group, the formyl group, or cleavage of the pentadienal chain, with the resulting fragment ions helping to piece together the molecular structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound. The IR spectrum prominently features a strong absorption band corresponding to the C=O stretching vibration of the aldehyde, typically found in the region of 1650-1700 cm⁻¹. Other significant peaks include C=C stretching vibrations from the conjugated diene system and C-N stretching from the dimethylamino group. These vibrational modes provide a characteristic fingerprint for the molecule.
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Extent
UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. This compound, with its extended π-conjugated system, exhibits strong absorption in the ultraviolet-visible region. The position of the absorption maximum (λmax) is indicative of the extent of conjugation. The presence of the electron-donating dimethylamino group and the electron-withdrawing aldehyde group at opposite ends of the conjugated system leads to significant charge-transfer character in the electronic transitions. The λmax value can be influenced by the solvent polarity, a phenomenon known as solvatochromism. researchgate.netnist.govresearchgate.net
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or a suitable derivative, the precise bond lengths, bond angles, and torsional angles can be determined. This technique offers an unambiguous confirmation of the molecular geometry and the planarity of the conjugated system, which is crucial for understanding its electronic and physical properties. The crystal structure of derivatives, such as the 2,4-dinitrophenylhydrazone of 2,2-dimethylhexa-3,4-dienal, has been determined to provide detailed structural insights. researchgate.net
Computational and Theoretical Chemistry Studies of 3 Dimethylamino Penta 2,4 Dienal
Electronic Structure and Bonding Analysis
A thorough analysis of the electronic structure and bonding of 3-(Dimethylamino)penta-2,4-dienal would typically involve quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods. These calculations would provide insights into the molecular geometry, bond lengths, bond angles, and the distribution of electron density within the molecule. The presence of the dimethylamino group, an electron-donating group, conjugated with the penta-2,4-dienal system, a π-electron-rich backbone with an electron-withdrawing aldehyde group, suggests a "push-pull" electronic character. This arrangement is known to lead to interesting electronic properties, including significant charge transfer from the amino group to the aldehyde group. However, specific published data on calculated bond lengths, bond angles, and charge distribution for this compound are not available.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. nih.govnih.govrsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a push-pull system like this compound, the HOMO is expected to be delocalized over the π-system with a significant contribution from the nitrogen atom of the dimethylamino group, indicating its nucleophilic character. Conversely, the LUMO would likely be concentrated towards the aldehyde end of the molecule, highlighting its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Computational studies on similar push-pull polyenes often reveal how the nature of the donor and acceptor groups and the length of the conjugated bridge influence the HOMO and LUMO energy levels. rsc.org Unfortunately, specific calculations of the HOMO-LUMO energies and their distribution for this compound are not reported in the literature.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Expected Qualitative Description |
| HOMO Energy | Relatively high due to the electron-donating dimethylamino group. |
| LUMO Energy | Relatively low due to the electron-withdrawing aldehyde group. |
| HOMO-LUMO Gap | Expected to be relatively small, suggesting potential for high reactivity and possible color (absorption in the visible region). |
| HOMO Distribution | Primarily located on the dimethylamino group and the conjugated diene system. |
| LUMO Distribution | Primarily located on the dienal system, particularly the carbonyl carbon. |
| Note: This table is illustrative and not based on published calculated data. |
Solvation Effects on Molecular Structure and Reactivity
The structure and reactivity of polar molecules like this compound can be significantly influenced by the solvent. mdpi.comnih.gov Computational studies of solvation effects are typically performed using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models through molecular dynamics simulations. These studies would investigate how the solvent polarity affects the ground-state geometry, the electronic distribution, and the energies of the frontier orbitals. For push-pull molecules, an increase in solvent polarity often leads to a greater separation of charge in the ground state and can have a pronounced effect on the electronic absorption spectra (solvatochromism). nih.gov There are no specific computational studies on the solvatochromism or the influence of solvents on the molecular properties of this compound in the available literature.
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, including NMR, IR, and UV-Vis spectra. openmopac.net Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis), which for a push-pull system like this compound, would be expected to show a strong absorption band corresponding to the HOMO-LUMO transition. Calculations of vibrational frequencies (IR and Raman spectra) would help in assigning the characteristic vibrational modes of the molecule, such as the C=O stretch of the aldehyde and the C=C stretching modes of the diene system. NMR chemical shifts can also be calculated to aid in the structural elucidation of the molecule. While general principles of these calculations are well-established, specific predicted spectroscopic data for this compound are absent from the scientific literature.
Table 2: Hypothetical Calculated Spectroscopic Parameters for this compound
| Spectroscopic Technique | Parameter | Expected Qualitative Result |
| UV-Vis (TD-DFT) | λmax | A long-wavelength absorption due to the extended conjugation and push-pull character. |
| IR | ν(C=O) | A lower frequency compared to a simple aldehyde due to conjugation and electron donation from the amino group. |
| ¹H NMR | Chemical Shifts | Olefinic protons would show distinct chemical shifts influenced by the electron-donating and -withdrawing groups. |
| ¹³C NMR | Chemical Shifts | The carbonyl carbon and the carbon atom attached to the nitrogen would be significantly affected by the push-pull system. |
| Note: This table is illustrative and not based on published calculated data. |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Methods for Transformations
The rich electronic nature of 3-(Dimethylamino)penta-2,4-dienal makes it an ideal substrate for a range of catalytic transformations, particularly in the realm of asymmetric synthesis. Future research is poised to unlock new catalytic methods that leverage its unique reactivity for the construction of complex molecular architectures.
A key area of exploration lies in the development of novel organocatalytic cycloaddition reactions. While Diels-Alder reactions are a staple of diene chemistry, the use of chiral organocatalysts with this compound could enable highly enantioselective [4+2] cycloadditions. researchgate.netyoutube.comyoutube.com Research in this area would likely focus on the design of new chiral secondary amine catalysts, such as those derived from proline, that can form chiral iminium ions with the dienal, thereby controlling the stereochemical outcome of the reaction. youtube.comresearchgate.net Furthermore, the exploration of other cycloaddition pathways, such as [3+2] and [3+4] cycloadditions with various dipolarophiles and three-carbon synthons, could lead to the synthesis of novel heterocyclic scaffolds. researchgate.netnih.gov
Tandem catalytic reactions that combine multiple transformations in a single pot represent another exciting frontier. For instance, a palladium-catalyzed allylic amination followed by an isothiourea-catalyzed enantioselective researchgate.netrsc.org-sigmatropic rearrangement could be envisioned, leading to the synthesis of functionalized α-amino acid derivatives. acs.org The development of multifunctional catalysts that can orchestrate cascade reactions will be crucial for improving synthetic efficiency and atom economy. nih.govmdpi.com
The following table summarizes potential catalytic transformations for this compound:
| Catalytic Transformation | Catalyst Type | Potential Products |
| Asymmetric [4+2] Cycloaddition | Chiral Secondary Amines (e.g., Proline derivatives) | Chiral cyclohexene (B86901) derivatives |
| [3+2] Cycloaddition | Lewis Acids / Organocatalysts | Functionalized five-membered rings |
| Tandem Allylic Amination/ researchgate.netrsc.org-Rearrangement | Palladium / Isothiourea | α-Amino acid derivatives |
| Cascade Reactions | Multifunctional Catalysts | Complex polycyclic structures |
Integration into Flow Chemistry and Automation Platforms
The translation of synthetic methods from batch to continuous flow processes offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for high-throughput optimization and production. The integration of this compound chemistry into flow and automated platforms is a logical next step for advancing its practical applications.
Flow chemistry setups can facilitate precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for highly reactive compounds like this compound. researchgate.net Automated platforms can be employed for the rapid screening of reaction conditions and catalysts, accelerating the discovery of optimal synthetic protocols. researchgate.netresearchgate.net For instance, an automated flow system could be used to optimize the conditions for the catalytic transformations described in the previous section, systematically varying catalysts, solvents, and temperatures to maximize yield and enantioselectivity. nih.govamidetech.comnih.govrsc.org
The development of automated platforms for multi-step syntheses involving this compound as a key building block is a particularly promising avenue. youtube.com Such platforms could enable the on-demand synthesis of diverse compound libraries for applications in drug discovery and materials science. nih.gov
Exploration of Materials Science Applications
The push-pull electronic structure of this compound suggests its potential as a building block for novel functional materials. The inherent polarization of the molecule could give rise to interesting optical and electronic properties in polymeric and supramolecular assemblies.
One area of investigation is the synthesis of polymers incorporating the this compound motif. Such polymers could exhibit nonlinear optical (NLO) properties due to the alignment of the dipolar chromophores. The synthesis could be achieved through polymerization of the dienal itself or by incorporating it as a monomer in copolymerizations.
Furthermore, the dienal could be used to synthesize functionalized materials with applications in sensing and separations. For example, polymers or surfaces functionalized with this compound could be designed to selectively bind to specific analytes through interactions with the amino or aldehyde groups. The synthesis of functionalized indenes from related electron-rich precursors suggests a potential route to fluorescent materials. nih.gov
The following table outlines potential materials science applications for this compound:
| Application Area | Material Type | Potential Properties |
| Nonlinear Optics | Polymers, Supramolecular Assemblies | Second- and third-order NLO effects |
| Chemical Sensing | Functionalized Polymers, Surfaces | Selective analyte binding |
| Functional Dyes | Chromophore-containing materials | Unique absorption and emission spectra |
Bio-Inspired Chemical Synthesis with Dienals
Nature often employs cascade reactions and complex molecular architectures to achieve remarkable biological functions. Bio-inspired synthesis, which mimics these natural strategies, offers a powerful approach to the efficient construction of complex molecules. nih.govnih.gov this compound and related aminodienals can serve as valuable building blocks in bio-inspired synthetic cascades.
The reactivity of the dienal moiety can be harnessed in biomimetic cycloaddition reactions to construct polycyclic frameworks found in natural products. researchgate.netnih.govresearchgate.net For instance, a bio-inspired cascade involving an initial aldol (B89426) reaction followed by an intramolecular Diels-Alder reaction could be envisioned to rapidly assemble complex molecular skeletons. The development of bio-inspired catalysts, such as artificial enzymes or catalytic antibodies, could further enhance the selectivity and efficiency of these transformations. nih.gov
Amino acids and their derivatives are fundamental building blocks in nature, and the incorporation of the this compound unit into peptide-based structures could lead to novel biomaterials with tailored properties. researchgate.netnih.govnih.gov The combination of the dienal's reactivity with the self-assembly properties of peptides could enable the creation of functional nanostructures.
Computational Design of Advanced Derivatives
Computational chemistry and in silico design have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functionalities. mdpi.commdpi.comresearchgate.net The application of these methods to this compound can accelerate the discovery of advanced derivatives with enhanced properties.
Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and reactivity of this compound and its derivatives. scholaris.canih.gov These calculations can provide insights into the transition states of various reactions, aiding in the design of more efficient catalysts and the prediction of reaction outcomes. jku.at For example, computational studies could be used to screen a virtual library of chiral catalysts for the asymmetric cycloaddition of this compound, identifying the most promising candidates for experimental investigation.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their observed properties, such as catalytic activity or material performance. mdpi.com These models can then be used to predict the properties of new, yet-to-be-synthesized derivatives, guiding synthetic efforts towards molecules with optimized characteristics. The in silico design of derivatives with tailored electronic properties could lead to the development of new materials for electronics and photonics. mdpi.comnih.gov
The following table lists computational methods and their potential applications in the study of this compound:
| Computational Method | Application |
| Density Functional Theory (DFT) | Elucidation of electronic structure, reaction mechanisms, and transition states. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of properties for new derivatives. |
| Molecular Docking | Design of derivatives with specific binding properties. |
| In Silico Screening | High-throughput virtual screening of catalysts and derivatives. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
